molecular formula C23H22ClFN6O3 B11199756 5-amino-N-(3-chloro-4-fluorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3-chloro-4-fluorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11199756
M. Wt: 484.9 g/mol
InChI Key: HHVNIJTWRGJUPM-UHFFFAOYSA-N
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Description

5-amino-N-(3-chloro-4-fluorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, chloro, fluoro, oxazole, and triazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3-chloro-4-fluorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the Oxazole Ring: This step involves the reaction of 4-(propan-2-yloxy)benzaldehyde with 5-methyl-2-aminophenol under acidic conditions to form the oxazole ring.

    Introduction of the Triazole Ring: The oxazole intermediate is then reacted with propargyl bromide to introduce the triazole ring via a cycloaddition reaction.

    Amino Group Addition: The triazole intermediate is further reacted with 3-chloro-4-fluoroaniline to introduce the amino group.

    Final Coupling: The final step involves coupling the intermediate with 5-amino-1H-1,2,3-triazole-4-carboxamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the chloro and fluoro substituents, leading to the formation of dehalogenated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-N-(3-chloro-4-fluorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-amino-N-(3-chloro-4-fluorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-N-(3-chloro-4-fluorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H22ClFN6O3

Molecular Weight

484.9 g/mol

IUPAC Name

5-amino-N-(3-chloro-4-fluorophenyl)-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide

InChI

InChI=1S/C23H22ClFN6O3/c1-12(2)33-16-7-4-14(5-8-16)23-28-19(13(3)34-23)11-31-21(26)20(29-30-31)22(32)27-15-6-9-18(25)17(24)10-15/h4-10,12H,11,26H2,1-3H3,(H,27,32)

InChI Key

HHVNIJTWRGJUPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C(=C(N=N3)C(=O)NC4=CC(=C(C=C4)F)Cl)N

Origin of Product

United States

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